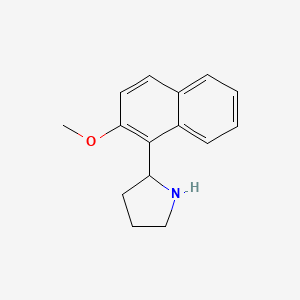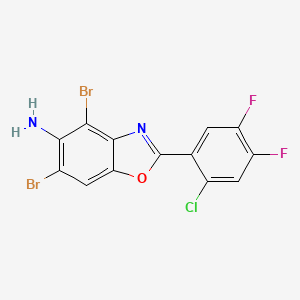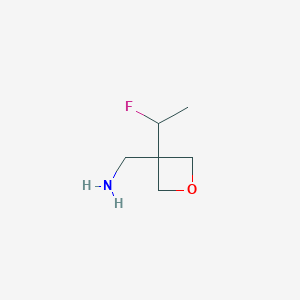
Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoate is a complex organophosphorus compound It is characterized by the presence of a lithium ion coordinated to a phosphanyl-substituted benzylidene amino group and a dimethylbutanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoate typically involves the following steps:
Formation of the Benzylidene Amino Intermediate: This step involves the condensation of 2-(diphenylphosphanyl)benzaldehyde with an appropriate amine to form the benzylidene amino intermediate.
Lithiation: The intermediate is then treated with a lithium reagent, such as n-butyllithium, under controlled conditions to introduce the lithium ion.
Esterification: The final step involves the esterification of the lithiated intermediate with 3,3-dimethylbutanoic acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoate can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The benzylidene amino group can be reduced to form the corresponding amine.
Substitution: The lithium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents such as Grignard reagents or organolithium compounds.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoate has several scientific research applications:
Catalysis: It can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoate involves its interaction with molecular targets such as transition metals. The phosphanyl group can coordinate to metal centers, influencing the reactivity and selectivity of catalytic processes. The benzylidene amino group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s behavior.
Comparación Con Compuestos Similares
Similar Compounds
Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylpentanoate: Similar structure but with a different alkyl chain length.
Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylhexanoate: Another analog with a longer alkyl chain.
Uniqueness
Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and coordination properties. This makes it particularly valuable in catalysis and material science applications.
Propiedades
Fórmula molecular |
C25H25LiNO2P |
|---|---|
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
lithium;(2S)-2-[(2-diphenylphosphanylphenyl)methylideneamino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C25H26NO2P.Li/c1-25(2,3)23(24(27)28)26-18-19-12-10-11-17-22(19)29(20-13-6-4-7-14-20)21-15-8-5-9-16-21;/h4-18,23H,1-3H3,(H,27,28);/q;+1/p-1/t23-;/m1./s1 |
Clave InChI |
CQAXSMDQRFNLQG-GNAFDRTKSA-M |
SMILES isomérico |
[Li+].CC(C)(C)[C@@H](C(=O)[O-])N=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
[Li+].CC(C)(C)C(C(=O)[O-])N=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



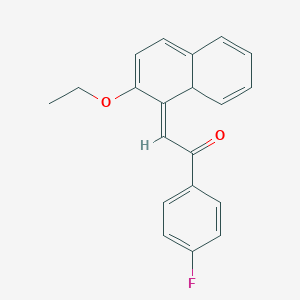
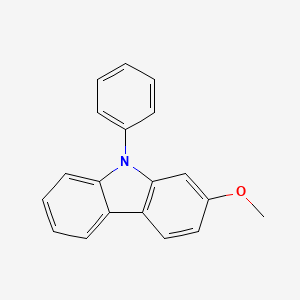


![1-(Bicyclo[2.2.1]Hept-5-En-2-Yl)-2,2,2-Trifluoroethanone](/img/structure/B12850010.png)


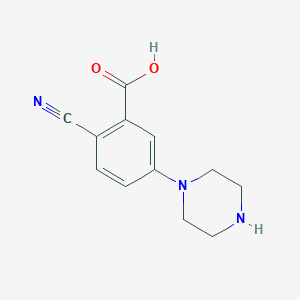

![(5AS,6S,9aS)-2,2,4,4-tetraisopropyl-6-methyl-5a,9a-dihydro-6H-pyrano[3,4-f][1,3,5,2,4]trioxadisilepine](/img/structure/B12850034.png)
